2,3-Dichloro-5-methylphenylacetonitrile
Description
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Properties
IUPAC Name |
2-(2,3-dichloro-5-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-6-4-7(2-3-12)9(11)8(10)5-6/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDCVLLODBOXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-5-methylphenylacetonitrile, with the CAS number 1804896-93-2, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C10H8Cl2N
- Molecular Weight : 219.08 g/mol
- Functional Groups : Acetonitrile (-C≡N), dichloro substituents on a phenyl ring.
The presence of chlorine atoms enhances the lipophilicity of the compound, which is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes and lead to various biological effects.
- Receptor Modulation : Its structural characteristics allow it to bind to receptors, potentially influencing cellular signaling pathways.
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis or necrosis under certain conditions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its efficacy against various bacterial strains:
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Staphylococcus aureus | 80.69% |
| Klebsiella pneumoniae | 79.46% |
These results suggest its potential application as an antimicrobial agent in therapeutic settings.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231. Key findings include:
- IC50 Values : Varying IC50 values were observed across different cancer cell lines, highlighting selective cytotoxicity.
- Mechanism of Action : Increased annexin V-FITC positivity indicates late apoptotic phases in treated cells.
Enzyme Inhibition Study
A focused study on enzyme inhibition revealed that derivatives similar to this compound demonstrated significant selectivity for carbonic anhydrase (CA) enzymes. The IC50 values ranged from 10.93 nM to 25.06 nM for CA IX inhibition, crucial for developing targeted cancer therapies.
Antimicrobial Efficacy Comparison
In comparative studies against standard antibiotics, this compound exhibited superior antibacterial activity against Staphylococcus aureus. This positions it as a promising candidate for further development in antimicrobial therapies.
Research Findings
Recent research highlights several important findings regarding the biological activity of this compound:
- Oxidative Stress Induction : The compound can induce oxidative stress in certain cell types, leading to cellular damage and apoptosis.
- Selectivity in Enzyme Targeting : Its structural characteristics allow for selective targeting of specific enzymes involved in disease processes.
- Potential as a Lead Compound : Given its unique properties and biological activities, it is considered a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
